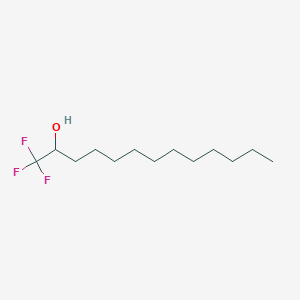

1,1,1-Trifluoro-2-tridecanol

Description

Significance of Trifluoromethylation in Organic Chemistry and Related Fields

Trifluoromethylation, the introduction of a -CF3 group, is a powerful strategy in medicinal chemistry and materials science. The trifluoromethyl group is known for its strong electron-withdrawing nature and high lipophilicity. smolecule.com These characteristics can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the trifluoromethyl group can significantly alter the acidity of nearby functional groups and influence molecular conformation, which can lead to stronger binding interactions with biological targets. smolecule.com The synthesis of trifluoromethyl-substituted compounds, such as cyclopropanes, is an area of active research, highlighting the importance of this functional group in creating novel molecular architectures. rochester.edu The development of new trifluoromethylating reagents continues to be a priority, aiming for greater efficiency and safety in the synthesis of these valuable compounds. beilstein-journals.org

Overview of Long-Chain Fluorinated Alcohols: Structural Diversity and Research Prominence

Long-chain alcohols, such as 1-tridecanol, are characterized by a lengthy hydrocarbon tail, which imparts hydrophobicity, and a terminal hydroxyl group that provides a site for chemical modification. solubilityofthings.comwikipedia.org When combined with fluorine, particularly a trifluoromethyl group, the resulting long-chain fluorinated alcohols represent a unique class of molecules with dual character. The long alkyl chain governs their solubility in nonpolar media and their potential to self-assemble or act as surfactants, while the trifluoromethylated alcohol moiety introduces polarity and the potential for specific interactions. The structural diversity within this class can be generated by varying the length of the alkyl chain, the position of the hydroxyl group, and the placement and number of fluorine atoms. While specific long-chain fluorinated alcohols may not be extensively documented, the principles of their design suggest potential applications as specialized solvents, building blocks for fluorinated polymers and surfactants, and probes for studying biological membranes.

Research Context of 1,1,1-Trifluoro-2-tridecanol within Modern Synthetic and Mechanistic Studies

This compound is a chiral fluorinated alcohol that, while not extensively described in the literature, can be situated within several important areas of contemporary research. Its synthesis would likely involve the asymmetric reduction of the corresponding trifluoromethyl ketone, a common strategy for producing chiral fluorinated alcohols. google.com The development of efficient catalytic methods for such transformations is a significant focus in synthetic organic chemistry.

Once synthesized, this compound could serve as a valuable chiral building block. The combination of a stereogenic center bearing a hydroxyl group and a trifluoromethyl group makes it an attractive synthon for the preparation of more complex, enantiomerically pure molecules with potential applications in medicinal chemistry and materials science. The long alkyl chain could also be exploited in the design of novel liquid crystals or functionalized surfaces. Mechanistic studies involving this alcohol could explore the influence of the trifluoromethyl group on reaction rates and stereochemical outcomes, providing valuable insights into the fundamental principles of physical organic chemistry.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C13H25F3O |

| Molecular Weight | 266.33 g/mol |

| Appearance | Likely a waxy solid or oil at room temperature |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like diethyl ether and chloroform. solubilityofthings.com |

| Key Structural Features | A 13-carbon chain, a secondary alcohol at the 2-position, and a trifluoromethyl group at the 1-position. |

Table 2: Hypothetical Synthetic Approach to this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | Undecyl chloride, trifluoroacetic anhydride, AlCl3 |

| 2 | Hydrolysis | H2O |

| 3 | Asymmetric Reduction | 1,1,1-Trifluoro-2-tridecanone, Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst), BH3·SMe2 |

Structure

3D Structure

Properties

Molecular Formula |

C13H25F3O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1,1,1-trifluorotridecan-2-ol |

InChI |

InChI=1S/C13H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h12,17H,2-11H2,1H3 |

InChI Key |

IOSSFFLUYOSZSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Tridecanol and Analogous Trifluorinated Secondary Alcohols

Chemo- and Stereoselective Approaches to Trifluorinated Alcohols

The creation of specific stereoisomers of trifluorinated alcohols is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Research efforts have been directed toward both chemical and biological catalytic systems to control these outcomes.

A primary route to 1,1,1-Trifluoro-2-tridecanol is the reduction of its corresponding carbonyl precursor, 1,1,1-trifluoro-2-tridecanone. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and thus receptive to reduction.

Simple reductions using agents like sodium borohydride (B1222165) can produce the racemic alcohol. However, for asymmetric synthesis, more sophisticated methods are required. Chiral organomagnesium amides (COMAs), prepared from dialkylmagnesiums and chiral secondary amines, have been shown to reduce trifluoromethyl ketones to secondary alcohols with excellent enantioselectivities (up to 98:2 er) and high yields, typically over 85%. nih.gov Another advanced strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides to form α-trifluoromethylated ketones, which are then reduced in a one-pot synthesis to the desired β-trifluoromethyl alcohols with high diastereoselectivity and enantioselectivity. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgkeio.ac.jp

| Method | Reagent/Catalyst System | Typical Yield | Enantioselectivity (er or ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Chiral Organomagnesium Amides (COMAs) | >85% | Up to 98:2 er | nih.gov |

| Asymmetric Reductive Trifluoroalkylation | Nickel-Catalyst with Chiral Ligand | High | High (up to 99% ee) | acs.orgnih.govorganic-chemistry.org |

| Asymmetric Hydrogenation | Rhodium(III) complex with Josiphos-type ligands | Not specified | Up to 99% ee | researchgate.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly alcohol dehydrogenases (ADHs), operating under mild conditions in aqueous media, can reduce trifluoromethyl ketones with exceptional enantioselectivity.

For instance, studies have demonstrated the use of ADHs from various microbial sources, such as Lactobacillus kefir, to reduce α-fluorinated ketones, achieving high conversions (up to 98%) and excellent enantiomeric excess (>99%). nih.gov The substrate specificity of enzymes like Clostridium acetobutylicum alcohol dehydrogenase has been exploited for dynamic reductive kinetic resolution (DYRKR) processes, providing access to a range of chiral building blocks. wikipedia.org This chemoenzymatic approach avoids the need for heavy metal catalysts and harsh reaction conditions, aligning with the goals of sustainable chemistry. researchgate.net The combination of protein and substrate engineering can further enhance enantioselectivity in these biocatalytic reactions. acs.org

| Enzyme Source | Reaction Type | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lactobacillus kefir (ADH) | Enantioselective Reduction | Up to 98% | 95% to >99% | nih.gov |

| Alcohol Dehydrogenases & Amine Transaminases | Sequential/Concurrent Cascade | 86% to >99% | Up to >99% | researchgate.net |

| Clostridium acetobutylicum (ADH) | Dynamic Reductive Kinetic Resolution (DYRKR) | High | High | wikipedia.org |

While the reduction of a pre-fluorinated ketone is a common strategy, other methods involve introducing the trifluoromethyl group or modifying a long-chain alcohol directly. One prominent method is the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to an aldehyde, which can be a stereoselective process. mdpi.comnih.govresearchgate.net

Another innovative approach is the deoxygenative trifluoromethylation of alcohols. This transformation directly converts a hydroxyl group into a trifluoromethyl group. nih.govresearchgate.net Recent advances have utilized copper metallaphotoredox-mediated reactions to activate alcohol substrates in situ for C(sp³)–CF₃ bond formation under mild conditions. nih.gov These late-stage functionalization techniques are valuable for modifying complex molecules and natural products, providing a direct route to compounds like this compound from its non-fluorinated analogue, 2-tridecanol (B154250).

Strategies for Integrating Long Alkyl Chains in Trifluorinated Alcohol Synthesis

The synthesis of this compound requires the effective construction of a 13-carbon backbone. This is typically achieved by coupling a long-chain alkyl component with a trifluoroacetyl (CF₃CO-) synthon.

A common method involves the use of an organometallic reagent, such as undecylmagnesium bromide (a Grignard reagent derived from 1-bromoundecane), which can be added to a trifluoroacetic acid derivative (e.g., ethyl trifluoroacetate). This nucleophilic addition-elimination reaction forms the precursor ketone, 1,1,1-trifluoro-2-tridecanone, which can then be reduced to the target alcohol as described previously. This approach allows for the modular construction of various long-chain trifluorinated alcohols by simply changing the organometallic reagent.

Development of Sustainable and Atom-Economical Synthetic Protocols for Fluorinated Alcohols

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste and maximize efficiency. rsc.org The synthesis of fluorinated alcohols is increasingly guided by the principles of green chemistry, such as atom economy and the use of catalytic reagents. rsc.org

Atom-economical reactions, such as the carbonyl-ene reaction, provide a direct path to homoallylic alcohols with 100% atom economy by forming a C-C bond without generating byproducts. acs.org The development of catalytic asymmetric versions of these reactions is an active area of research. Furthermore, the use of biocatalysis, as mentioned in section 2.1.2, is inherently a green approach, utilizing renewable enzymes in aqueous environments. researchgate.net

Recent research also explores mechanochemical methods, which reduce or eliminate the need for bulk solvents, thereby minimizing waste. The development of catalytic C-H fluorination processes represents another frontier, aiming to replace stoichiometric fluorinating agents with more sustainable catalytic systems. rsc.org By focusing on catalytic methods over stoichiometric ones, reducing the number of synthetic steps, and using environmentally benign solvents, the synthesis of this compound and its analogues can be made more efficient and sustainable. rsc.orgresearchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,1,1 Trifluoro 2 Tridecanol

Intra- and Intermolecular Interactions in Trifluorinated Secondary Alcohols

The presence of a trifluoromethyl group significantly influences the hydrogen bonding characteristics of secondary alcohols like 1,1,1-trifluoro-2-tridecanol. This is primarily due to the strong electron-withdrawing nature of the fluorine atoms, which increases the acidity of the hydroxyl proton. masterorganicchemistry.com Consequently, trifluorinated alcohols are potent hydrogen bond donors. nih.govresearchgate.net

The conformational preferences of this compound play a crucial role in determining its reactivity. The long alkyl chain allows for significant conformational flexibility, but the interactions involving the trifluoromethyl and hydroxyl groups are paramount. As established in studies of smaller trifluorinated alcohols like 1,1,1-trifluoro-2-propanol, the most stable conformer is often one that is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the fluorine atoms. nih.gov This preference for a specific conformation can influence the accessibility of the hydroxyl group and the adjacent C-H bond for reaction.

The conformation of the molecule directly impacts the stability and structure of reactive intermediates and transition states. slideshare.net For instance, in elimination reactions (E2), a specific anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon is typically required. The conformational biases introduced by the trifluoromethyl group and the long alkyl chain can either facilitate or hinder the attainment of this optimal geometry, thereby affecting the reaction rate and the ratio of elimination to substitution products. slideshare.net Similarly, in nucleophilic substitution reactions (S(_N)2), the backside attack of the nucleophile requires a specific trajectory that can be sterically hindered by certain conformations of the long alkyl chain. slideshare.net Computational studies on related fluorinated molecules have shown that different conformers can have significantly different energy levels, and the most stable conformer may not be the most reactive one. rsc.org Therefore, understanding the conformational landscape of this compound is essential for predicting its chemical behavior.

Reaction Kinetics and Mechanisms Involving this compound

Fluorinated alcohols, including structures analogous to this compound, have emerged as powerful solvents and additives that can significantly modulate the pathways of nucleophilic substitution (S(_N)2) and elimination (E2) reactions. nih.govrsc.org Their unique properties, such as strong hydrogen-bonding donor ability, high polarity and ionizing power, and low nucleophilicity, allow them to influence reaction rates and selectivities. researchgate.netrsc.org

When used as solvents, fluorinated alcohols can stabilize charged intermediates and transition states. rsc.org In the context of S(_N)2 and E2 reactions, the choice of solvent is critical. masterorganicchemistry.com Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. libretexts.org However, the strong hydrogen-bonding capacity of fluorinated alcohols can also activate substrates by forming hydrogen bonds with leaving groups, making them better leaving groups. This can be particularly influential in reactions where the leaving group is an alcohol, which is typically poor. libretexts.org

Studies on nucleophilic fluorination have shown that the addition of fluorinated bulky alcohols can enhance reaction rates. acs.org For instance, the use of 2-trifluoromethyl-2-propanol (B1293914) as an additive in the fluorination of alkyl bromides led to significant rate enhancements. acs.org However, highly fluorinated alcohols that are relatively acidic can sometimes lead to side reactions, such as ether formation. acs.org The competition between S(_N)2 and E2 pathways is also sensitive to the solvent environment. nih.gov Generally, for secondary substrates, strong bases favor E2 elimination. masterorganicchemistry.commasterorganicchemistry.com The use of fluorinated alcohols as solvents can influence this balance, although the specific effects would depend on the substrate, nucleophile, and reaction conditions. youtube.com

Polyfluorinated alcohols can serve as valuable synthons or building blocks in various catalytic transformations, including dehydrogenation reactions. The oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. d-nb.info While specific studies on the dehydrogenation of this compound are not prevalent, general methods for alcohol oxidation are applicable.

Catalytic systems for the aerobic oxidation of alcohols often employ transition metals. chemistryviews.org For instance, a copper-based catalytic system has been developed for the aerobic oxidation of alcohols, which can be performed in a biphasic system using a fluorous solvent, allowing for easy catalyst recycling. d-nb.infochemistryviews.org Such protocols have been shown to be efficient for primary alcohols. chemistryviews.org

Furthermore, fluorotelomer alcohols (FTOHs) are known to undergo transformation in the environment, which can involve oxidation of the alcohol functionality. rsc.org These transformations can lead to the formation of perfluoroalkyl carboxylates (PFCAs). rsc.org While these are degradation pathways, they illustrate the reactivity of the alcohol group in a fluorinated environment. The deoxygenation of alcohols, including secondary alcohols, to the corresponding alkanes can also be achieved using various catalytic systems. organic-chemistry.org

The reactivity of this compound in acid-catalyzed and base-promoted reactions is largely dictated by the properties of the hydroxyl group, which are significantly modified by the adjacent trifluoromethyl group.

Acid-Catalyzed Reactions:

In the presence of strong acids, the hydroxyl group of an alcohol can be protonated to form an alkyloxonium ion, which is a much better leaving group (H₂O) than the hydroxide (B78521) ion (OH⁻). masterorganicchemistry.comlibretexts.org This protonation is the first step in several important acid-catalyzed reactions of alcohols, such as dehydration to form alkenes and conversion to alkyl halides. libretexts.org

For a secondary alcohol like this compound, acid-catalyzed dehydration would likely proceed through an E1 mechanism, involving the formation of a secondary carbocation intermediate after the loss of water. libretexts.org The stability of this carbocation would be influenced by the electron-withdrawing trifluoromethyl group. The reaction is typically carried out at elevated temperatures in the presence of a strong acid like sulfuric acid or phosphoric acid. libretexts.org The use of Lewis acids, such as boron trifluoride etherate, can also promote dehydration reactions. au.dkacs.org

Base-Promoted Reactions:

The trifluoromethyl group significantly increases the acidity of the hydroxyl proton in this compound compared to its non-fluorinated counterpart, 2-tridecanol (B154250). masterorganicchemistry.com This is due to the inductive electron withdrawal by the fluorine atoms, which stabilizes the resulting alkoxide anion. Therefore, this compound will be more readily deprotonated by a base to form the corresponding trifluoroalkoxide.

This increased acidity makes the conjugate base, the trifluoroalkoxide, a weaker base and a better leaving group compared to a non-fluorinated alkoxide. However, it can still act as a nucleophile in certain reactions. For instance, in the presence of a suitable electrophile, it could participate in Williamson ether synthesis, although its nucleophilicity would be diminished by the electron-withdrawing effects of the CF₃ group. Base-catalyzed reactions can also include oxidation, and various base-catalyzed ethoxylation methods exist for long-chain alcohols, although these typically employ metal hydroxides or oxides as catalysts. google.com

Acid-Base Properties and their Modulation by the Trifluoromethyl Group

The acid-base characteristics of this compound are centrally dictated by the presence of the hydroxyl (-OH) group, which can act as a weak acid by donating a proton, and the trifluoromethyl (CF₃) group at the adjacent C1 position. The strong electronegativity of the fluorine atoms in the CF₃ group exerts a profound influence on the acidity of the hydroxyl proton.

The acidity of an alcohol is quantified by its acid dissociation constant (pKa). While specific experimental pKa values for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a robust and detailed analysis of its expected behavior. The primary determinant of its acidity is the powerful electron-withdrawing inductive effect (-I effect) of the α-trifluoromethyl group. nih.govlibretexts.org This effect significantly increases the acidity of the alcohol compared to its non-fluorinated analog, 2-tridecanol.

The electron density is pulled away from the carbon backbone and, consequently, from the oxygen atom of the hydroxyl group. This polarization of the O-H bond facilitates the departure of the proton (H⁺). Furthermore, the resulting conjugate base, the 1,1,1-trifluoro-2-tridecanoxide anion, is substantially stabilized. The negative charge on the oxygen atom is dispersed and delocalized by the inductive effect of the adjacent CF₃ group, which lowers the energy of the anion and shifts the equilibrium towards dissociation. nih.govlibretexts.org

Studies on structurally related fluorinated alcohols provide a clear precedent for this enhanced acidity. For instance, 2,2,2-trifluoroethanol, a primary alcohol, has a pKa of approximately 12.4, making it about 3,700 times more acidic than ethanol (B145695) (pKa ≈ 16). libretexts.org Similarly, research on various phenyl trifluoromethyl carbinols has demonstrated their significantly increased acidity, with pKa values being modulated by other substituents on the aromatic ring. scispace.comcdnsciencepub.com For example, p-methoxyphenyl trifluoromethyl carbinol has a reported pKa of 12.24. cdnsciencepub.com

The long undecyl chain of this compound has a mild electron-donating inductive effect (+I effect), which would slightly counteract the electron-withdrawing effect of the trifluoromethyl group. This would likely render this compound marginally less acidic than a smaller analog such as 1,1,1-trifluoro-2-propanol. However, the dominant influence remains the trifluoromethyl group, and thus, this compound is expected to be a significantly stronger acid than simple, non-fluorinated secondary alcohols like 2-tridecanol (whose pKa would be in the range of 16-18, similar to other long-chain secondary alcohols).

This increased acidity makes the hydroxyl group of this compound more susceptible to deprotonation by bases, influencing its reactivity in base-catalyzed reactions.

Comparative Acidity of Alcohols

The following table illustrates the impact of the trifluoromethyl group on the acidity of alcohols by comparing the pKa values of related compounds.

| Compound Name | Structure | pKa | Reference |

| Ethanol | CH₃CH₂OH | ~16 | libretexts.org |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12.43 | libretexts.org |

| tert-Butyl alcohol | (CH₃)₃COH | ~18 | libretexts.org |

| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | 5.4 | libretexts.org |

| p-Methoxyphenyl trifluoromethyl carbinol | p-CH₃OC₆H₄CH(OH)CF₃ | 12.24 | cdnsciencepub.com |

| This compound | CH₃(CH₂)₁₀CH(OH)CF₃ | Not available |

Advanced Spectroscopic and Chromatographic Characterization of 1,1,1 Trifluoro 2 Tridecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For 1,1,1-Trifluoro-2-tridecanol, ¹H, ¹³C, and ¹⁹F NMR spectra offer comprehensive information about its atomic connectivity and spatial arrangement. bbhegdecollege.comethernet.edu.et

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. Key signals for this compound would include a multiplet for the proton on the carbon bearing the hydroxyl group (C2), which is split by both the adjacent trifluoromethyl group and the protons on the adjacent methylene (B1212753) group (C3). The long alkyl chain would show a series of overlapping multiplets, culminating in a triplet for the terminal methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon attached to the trifluoromethyl group (C2) would appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon (C1) itself would also be a quartet. The remaining carbons of the tridecyl chain would produce distinct signals. The chemical shifts in ¹³C NMR are sensitive to the stereochemistry at the chiral center (C2). univ-lemans.fr

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. nih.govresearchgate.net For this compound, the three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single signal, which would be a doublet due to coupling with the single proton on the adjacent carbon (C2). The chemical shift and coupling constant are characteristic of the trifluoromethyl group adjacent to a secondary alcohol.

Stereochemical Assignment: The stereochemistry of this compound can be determined using advanced NMR techniques. This often involves derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. nih.govresearchgate.net The ¹H and ¹⁹F NMR spectra of these diastereomers will show different chemical shifts, allowing for the assignment of the absolute configuration of the chiral center. researchgate.net Other methods may involve the use of chiral solvating agents or the analysis of nuclear Overhauser effect (NOE) data. rsc.org

Below is a table summarizing the expected NMR data for this compound based on typical values for similar long-chain fluorinated alcohols.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | H on C2 | ~3.8 - 4.2 | Multiplet | |

| H on C3 | ~1.5 - 1.7 | Multiplet | ||

| -CH₂- chain | ~1.2 - 1.4 | Multiplet | ||

| -CH₃ (C13) | ~0.8 - 0.9 | Triplet | ~ 6-7 | |

| ¹³C | C1 (-CF₃) | ~124 | Quartet | J(C-F) ~ 280 |

| C2 (-CHOH) | ~70-75 | Quartet | J(C-C-F) ~ 30-35 | |

| C3 | ~30-35 | |||

| -CH₂- chain | ~22-32 | |||

| C13 (-CH₃) | ~14 | |||

| ¹⁹F | -CF₃ | ~ -75 to -80 | Doublet | J(F-C-H) ~ 6-8 |

Mass Spectrometry Techniques for Quantitative and Qualitative Analysis in Complex Matrices (e.g., HPLC-MS/MS, GC-MS)

Mass spectrometry (MS) is a highly sensitive technique used for both identifying and quantifying compounds. When coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a powerful tool for analyzing complex mixtures. mdpi.comjmchemsci.comepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. capes.gov.bracs.org In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a molecular fingerprint for identification. For quantitative analysis, the intensity of a specific ion fragment is measured. Derivatization, such as trifluoroacetylation, can be employed to enhance the volatility and improve the chromatographic properties of the analyte. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For less volatile compounds or for analyses in complex biological or environmental matrices, HPLC-MS/MS is often the method of choice. acs.orgnih.gov HPLC separates components in a liquid phase, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This technique, often using electrospray ionization (ESI), is highly sensitive and selective, allowing for the detection of trace amounts of this compound in complex samples. mdpi.com

The choice between GC-MS and HPLC-MS/MS depends on the specific analytical needs, the nature of the sample matrix, and the required sensitivity and selectivity. Both techniques offer robust methods for the qualitative and quantitative determination of this compound.

| Technique | Ionization Method | Typical Analytes | Key Advantages |

| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | Volatile and thermally stable compounds | Excellent separation for volatile compounds, extensive spectral libraries for identification. restek.com |

| HPLC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Non-volatile, thermally labile compounds, complex matrices | High sensitivity and selectivity, suitable for a wide range of compounds and matrices. eurl-pesticides.eu |

Chromatographic Separation Methods for Long-Chain Fluorinated Alcohols and their Derivatives (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Adsorption Chromatography)

Chromatography is fundamental to the analysis of this compound, enabling its separation from impurities, reaction byproducts, or other components in a mixture prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the separation of moderately polar to nonpolar compounds. scribd.com For long-chain fluorinated alcohols, a C18 or a specialized fluorinated stationary phase can be employed. chromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound is influenced by its hydrophobicity, which is a combination of the long alkyl chain and the polar trifluoromethyl and hydroxyl groups. The use of additives like trifluoroacetic acid in the mobile phase can improve peak shape and resolution. researchgate.net

Gas Chromatography (GC): GC is highly effective for separating volatile compounds. nih.govchromatographyonline.com A nonpolar or mid-polar capillary column is typically used for the separation of long-chain alcohols. The retention time of this compound in a GC system is dependent on its volatility and its interaction with the stationary phase. Temperature programming is often used to achieve good separation of a wide range of components in a reasonable time.

Adsorption Chromatography: Adsorption chromatography, such as column chromatography or thin-layer chromatography (TLC), is often used for the purification of synthetic products. cutm.ac.in In this technique, the separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase, such as silica (B1680970) gel or alumina. For this compound, a solvent system of hexane (B92381) and ethyl acetate (B1210297) would likely be used, with the more polar alcohol eluting more slowly than less polar impurities.

| Chromatographic Method | Stationary Phase | Mobile Phase | Principle of Separation |

| High-Performance Liquid Chromatography (RP-HPLC) | C18, Fluorinated phases | Acetonitrile/Water, Methanol/Water | Partitioning based on polarity. scribd.comchromatographyonline.com |

| Gas Chromatography (GC) | Polysiloxane-based (nonpolar to mid-polar) | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with the stationary phase. restek.com |

| Adsorption Chromatography | Silica gel, Alumina | Organic solvents (e.g., Hexane/Ethyl Acetate) | Differential adsorption to the stationary phase. cutm.ac.in |

Computational and Theoretical Investigations of Trifluorinated Alcohols

Density Functional Theory (DFT) Studies on Electronic Structure, Conformation, and Energetics

There are no specific Density Functional Theory (DFT) studies detailing the electronic structure, conformational analysis, or energetics of 1,1,1-Trifluoro-2-tridecanol found in the available literature.

Computational chemistry frequently employs DFT to investigate molecular properties. aps.orgchemscene.com For analogous, smaller fluorinated alcohols like 1,1,1-trifluoro-2-propanol, DFT calculations have been used to determine that conformers are often stabilized by weak intramolecular hydrogen bonds between the hydroxyl group's hydrogen and a fluorine atom. nih.gov Such studies typically calculate the relative energies of different rotational isomers (rotamers) to identify the most stable conformation. nsf.gov However, research providing specific data on bond lengths, bond angles, dihedral angles, or the relative energetics of different conformers for this compound is not present in the surveyed literature.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Specific quantum chemical calculations elucidating reaction mechanisms and transition states involving this compound are not available in the reviewed literature.

Quantum chemical methods are essential for modeling chemical reactions, allowing for the calculation of reaction pathways and the energies of transition states. riken.jprsc.orgsmu.edu For instance, the oxidative conversion of the related non-fluorinated compound, 1-tridecanol, to other products has been noted, implying reaction pathways that could theoretically be modeled. sigmaaldrich.com Similarly, studies on other fluorinated alcohols have explored their atmospheric degradation reactions and the formation of anionic dimers, identifying reaction intermediates and calculating reaction Gibbs energies. nih.govresearchgate.net However, no documents were found that apply these methods to determine the mechanisms or transition state structures for reactions involving this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Molecular Descriptors of Fluorinated Compounds

There is no literature available detailing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models developed specifically for or including this compound.

QSAR and QSPR studies correlate variations in the chemical structure of compounds with their biological activity or physical properties using mathematical models built from molecular descriptors. ucl.ac.uk Molecular descriptors are numerical values that encode different aspects of a molecule's structure and can be calculated using various software. researchgate.netkaggle.comtalete.mi.it Research has been conducted to build QSAR/QSPR models for properties like boiling point, water solubility, and toxicity for sets of aliphatic alcohols. scbt.com These models use descriptors to predict the properties of other, similar compounds. While it is theoretically possible to calculate molecular descriptors for this compound, no studies were found that have done so in the context of developing a specific QSAR or QSPR model that includes this compound.

Applications of 1,1,1 Trifluoro 2 Tridecanol in Enabling Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis and Pharmaceutical Building Blocks

The value of a chemical compound in organic synthesis is often defined by its utility as a versatile building block. 1,1,1-Trifluoro-2-tridecanol serves as a crucial intermediate in the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its shorter-chain analogue, (S)-1,1,1-trifluoro-2-propanol, is recognized as an important intermediate for various medicines and agrichemicals. google.com The synthesis of such chiral fluorinated alcohols is of significant interest, as the trifluoromethyl group is a key constituent in numerous bioactive compounds, enhancing metabolic stability, binding affinity, and lipophilicity.

The precursor to this alcohol, 1,1,1-trifluoroacetone, is also a useful intermediate for pharmaceuticals and agricultural chemicals, serving as a reagent for introducing fluorine-containing groups. google.com Similarly, the non-fluorinated parent alcohol, 1-tridecanol, is utilized as an intermediate in the synthesis of certain drugs. ontosight.ai By combining the structural features of these related compounds, this compound emerges as a high-value building block. The long C11 alkyl chain imparts significant lipophilicity, while the trifluoromethyl-substituted alcohol provides a polar, reactive site with unique electronic properties. This duality makes it an ideal precursor for synthesizing complex target molecules, such as enzyme inhibitors or molecular probes, where both specific polar interactions and general membrane permeability are required.

The table below outlines the precursor and analogue compounds and their established roles, highlighting the inferred potential of this compound.

| Compound | CAS Number | Molecular Formula | Role in Synthesis |

| 1,1,1-Trifluoro-2-propanol | 374-01-6 | C₃H₅F₃O | Intermediate for medicines and agrichemicals. google.comthermofisher.com |

| 1,1,1-Trifluoroacetone | 421-50-1 | C₃H₃F₃O | Reagent for introducing fluorine-containing groups in pharmaceuticals. google.com |

| 1-Tridecanol | 112-70-9 | C₁₃H₂₈O | Intermediate in drug synthesis and other industrial applications. ontosight.aithegoodscentscompany.com |

Utilization in Materials Science Research, including the Development of Functional Polymers and Coatings

In materials science, the incorporation of fluorine is a well-established strategy for creating surfaces with low surface energy, high thermal stability, and chemical resistance. While direct research on polymers derived from this compound is not widely documented, its structural characteristics suggest significant potential. The non-fluorinated analogue, 1-tridecanol, is used in the production of detergents and plasticizers, demonstrating the utility of the long alkyl chain in modifying material properties. ontosight.ai

The presence of the trifluoromethyl group in this compound would be expected to confer unique properties to polymers and coatings. Highly fluorinated substances are known for their desirable properties in a wide range of chemical products and articles. enviro.wiki The hydroxyl group of this compound provides a reactive handle for polymerization or for grafting onto surfaces. For instance, it could be used to synthesize specialty acrylates or epoxides that, when polymerized, would create fluorinated coatings.

Such materials could exhibit enhanced hydrophobicity and oleophobicity, making them suitable for applications such as:

Self-cleaning surfaces: Where the low surface energy repels water and oils.

Biocompatible coatings: For medical devices, where protein adhesion is minimized.

Specialty lubricants: Combining the lubricity of the long alkyl chain with the stability of the fluorinated group.

The amphiphilic nature of the molecule—a polar fluorinated head and a long nonpolar tail—suggests its potential use in the formation of functional surfactants and self-assembling monolayers for surface modification.

Investigation as a Model Compound for Studying the Unique Stereoelectronic Effects of Fluorine on Molecular Interactions and Reactivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are critical in modern chemistry. wikipedia.orge-bookshelf.de The substitution of hydrogen with fluorine can profoundly influence molecular conformation and reactivity, an effect that is often exploited in pharmaceutical research. wikipedia.org

This compound is an excellent model compound for investigating these phenomena for several reasons:

Strong Inductive Effect: The three fluorine atoms create a powerful electron-withdrawing effect, influencing the acidity of the adjacent hydroxyl group and the reactivity of the chiral center.

Hyperconjugation: Interactions between bonding orbitals (like C-H or C-C) and the low-lying antibonding orbital of the C-F bonds (σ*) are significant. wikipedia.org These interactions can stabilize specific conformations, such as the gauche effect observed in many fluorinated compounds. wikipedia.org

Chiral Center: The presence of a chiral center next to the CF₃ group allows for the study of how stereoelectronic forces influence stereoselectivity in reactions. jocpr.com

Amphiphilic Nature: The long alkyl chain provides a nonpolar domain, allowing researchers to study how the powerful electronic effects of the trifluoromethyl group are transmitted and how they influence interactions in both polar and nonpolar environments.

By studying the conformational preferences and reaction kinetics of this compound, researchers can gain fundamental insights into how fluorine governs molecular behavior, knowledge that is directly applicable to the rational design of catalysts, drugs, and advanced materials.

Applications in Biocatalysis and Bioprocesses, particularly regarding Solvent Compatibility and Enzymatic Transformations

Biocatalysis, the use of enzymes and whole organisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. The application of biocatalysis to fluorinated compounds is a growing field of interest.

A key precedent is the production of (S)-1,1,1-trifluoro-2-propanol, which can be synthesized with high optical purity through the enantioselective reduction of the corresponding ketone using microbial enzymes like alcohol dehydrogenases or carbonyl reductases. google.com This demonstrates the compatibility of enzymes with trifluoromethyl ketones and alcohols. It is highly probable that similar enzymatic methods could be developed for the stereoselective synthesis of (R)- or (S)-1,1,1-Trifluoro-2-tridecanol from 1,1,1-trifluorotridecan-2-one.

Furthermore, this compound itself can serve as a substrate in enzymatic reactions. For example, it could be a novel acceptor molecule in glycosylation reactions catalyzed by enzymes like cellodextrin phosphorylase to produce high-value fluorinated glycolipids. google.com Such compounds would have applications as biosurfactants or as probes for studying biological membranes. The long alkyl chain of the molecule would also influence its solvent properties and compatibility with bioprocesses, potentially affecting cell membrane integrity and enzyme stability in whole-cell biotransformations. researchgate.net

The table below summarizes relevant enzymatic transformations.

| Biocatalytic Process | Enzyme Class | Substrate/Acceptor | Potential Product | Relevance |

| Asymmetric Reduction | Alcohol Dehydrogenase / Carbonyl Reductase | 1,1,1-Trifluorotridecan-2-one | (R)- or (S)-1,1,1-Trifluoro-2-tridecanol | Established method for producing chiral fluorinated alcohols. google.com |

| Glycosylation | Glycosyltransferase / Phosphorylase | This compound | Fluorinated Glycolipid | Potential route to novel biosurfactants and probes. google.com |

| Esterification | Lipase | This compound + Carboxylic Acid | Chiral Fluoro-ester | Kinetic resolution to produce enantiopure alcohol and ester. |

Development and Application of Fluoroalkyl Synthons in Catalytic Processes

A synthon is a conceptual unit within a molecule that aids in planning its synthesis. In practice, synthons correspond to specific reagents. Fluorinated alcohols like this compound are valuable as "fluoroalkyl synthons," serving as practical sources for introducing fluorinated moieties into other molecules.

Recent research has demonstrated that stable and affordable polyfluorinated alcohols can be used in nickel-catalyzed reactions to synthesize complex molecules like polyfluoroalkylated bis-indoles. This process proceeds through an acceptorless dehydrogenative strategy, where the alcohol is temporarily oxidized to a ketone in situ. This highlights the potential of this compound to act as a synthon for the CH(OH)CF₃ group or related structures in catalytic C-C bond-forming reactions.

Moreover, related strategies involve the in situ generation of robust difluoroalkylation synthons from trifluoromethyl precursors. nih.gov These methods provide an effective platform for asymmetric fluorination chemistry. nih.gov By analogy, this compound or its derivatives could be employed in novel catalytic cycles to transfer its unique trifluoro-hydroxy-alkyl fragment to a variety of substrates, enabling the efficient construction of complex fluorinated molecules.

Concluding Remarks and Future Research Directions

Emerging Trends in Trifluorinated Alcohol Chemistry

The chemistry of trifluorinated alcohols is undergoing significant expansion, with researchers developing innovative methods for their synthesis and functionalization. A prominent trend is the move towards more direct and efficient synthetic protocols that avoid harsh conditions and pre-functionalization steps.

Recent advances have focused on the dehydroxylative functionalization of readily available alcohols to introduce trifluoromethyl (CF3) groups. nih.govrsc.org Methods such as dehydroxylative trifluoromethylation, trifluoromethoxylation, and trifluoromethylthiolation are emerging as powerful tools for creating diverse organofluorine compounds from simple alcohol precursors. nih.govresearchgate.net These reactions often provide a direct route to C-CF3 bonds, which are crucial for modifying the properties of organic molecules. nih.gov For instance, copper metallaphotoredox-mediated deoxytrifluoromethylation allows for the direct conversion of alcohol substrates, activated in situ, to form C(sp³)–CF₃ bonds. nih.gov

Another significant area of development is the direct functionalization of the α-OH–C(sp³)–H bond in fluorinated alcohols. acs.org This has traditionally been a major challenge due to the stability of fluorinated alcohols and the strong electron-withdrawing effect of the trifluoromethyl group, which increases the energetic barrier for reactions like β-hydride elimination. acs.org However, new strategies, such as radical-promoted hydrogen-atom-transfer (HAT), are being explored to enable the dehydrogenation of fluorinated alcohols under milder conditions, opening up new pathways for creating complex molecules. acs.org

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, are also being harnessed to promote organic reactions without the need for a catalyst. researchgate.net This approach offers advantages in terms of simplicity, practicality, and environmental friendliness. researchgate.net

Table 1: Emerging Synthetic Strategies for Trifluorinated Alcohols

| Synthetic Strategy | Description | Key Advantages |

| Dehydroxylative Trifluoromethylation | Direct replacement of a hydroxyl group with a trifluoromethyl (CF3) group. nih.govnih.gov | Bypasses the need for pre-functionalization of the alcohol. nih.gov |

| Direct O-Trifluoromethylation | Formation of trifluoromethyl ethers directly from alcohols. chemrevlett.com | Provides access to the valuable trifluoromethoxy (OCF3) motif. |

| Radical-Promoted C–H Functionalization | Activation and functionalization of the C-H bond adjacent to the hydroxyl group in a fluorinated alcohol. acs.org | Enables C-C bond formation using stable and readily available fluorinated alcohols. acs.org |

| Fluorinated Alcohols as Promoters | Use of fluorinated alcohols as a reaction medium or promoter due to their unique hydrogen-bonding properties. researchgate.net | Catalyst-free reactions, operational simplicity, and reduced environmental impact. researchgate.net |

Challenges and Opportunities in the Synthesis and Application of Long-Chain Fluorinated Alcohols

The synthesis and application of long-chain fluorinated alcohols like 1,1,1-Trifluoro-2-tridecanol present a unique set of challenges and opportunities. The presence of a long hydrocarbon tail combined with a highly fluorinated head group creates molecules with distinct amphiphilic character and properties that differ significantly from their non-fluorinated analogs or shorter-chain fluorinated counterparts.

A primary challenge lies in the synthesis. Introducing long, fluorinated chains of a defined length into a molecule can be difficult. mdpi.com While methods for creating shorter fluorinated alcohols are relatively established, such as the reduction of the corresponding trifluoromethyl ketone, scaling these to long-chain precursors can be complex. chemicalbook.comgoogle.com Furthermore, the progressive replacement of long-chain perfluorinated compounds with shorter-chain alternatives due to environmental concerns has created a technological challenge, as shorter chains can lead to a significant loss in performance for some applications. core.ac.uk This creates an opportunity for molecules like this compound, which combine a long hydrocarbon chain with a specific trifluoromethyl group, potentially offering a balance of performance and a different environmental profile compared to perfluorinated substances.

The opportunities for these molecules are vast and stem from the unique physicochemical properties conferred by the trifluoromethyl group. core.ac.uk These properties include:

Low Surface Energy: Fluorinated compounds are known for creating surfaces with very low interfacial energies, making them non-wetting for both water and oils, anti-adhesive, and possessing low friction coefficients. core.ac.uk

Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, leading to high thermal stability and resistance to chemical attack. core.ac.uk

Altered Biological Activity: The introduction of a CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, which is a key strategy in medicinal chemistry. nih.govresearchgate.net

These properties make long-chain fluorinated alcohols attractive for applications as specialized surfactants, lubricants, and as building blocks for advanced polymers and materials where surface properties and stability are critical. medchemexpress.comwikipedia.org

Interdisciplinary Research Perspectives Involving this compound in Chemical Biology and Material Innovation

The unique structure of this compound makes it a compelling candidate for interdisciplinary research, particularly at the interface of chemical biology and material science.

Chemical Biology: In chemical biology, the trifluoromethyl group is a well-regarded modulator of biological activity. nih.gov The incorporation of CF3 groups can enhance the efficacy and bioavailability of drug candidates. ontosight.ai While this compound itself is not a therapeutic, its structure is relevant. The long C11 alkyl chain provides lipophilicity, which could be exploited in the design of probes for studying biological membranes or lipid-protein interactions. Furthermore, long-chain fluorinated surfactants have potential applications in drug delivery systems, where they can improve the solubility and transport of pharmaceuticals. ontosight.ai The combination of a long hydrocarbon tail and a polar, fluorinated alcohol head group in this compound suggests its potential use in forming specialized micelles or vesicles for encapsulating active compounds.

Material Innovation: The field of material science offers significant opportunities for this compound. The presence of fluorine atoms in polymers can dramatically alter their properties, leading to materials with high thermal stability, excellent chemical resistance, and low surface tension. core.ac.uk Long-chain fluorinated alcohols can be used as building blocks or end-cappers in the synthesis of advanced polymers, such as fluorinated polyurethanes. mdpi.com Such materials are valuable for creating specialized coatings, sealants, and insulators. mdpi.comkyushu-u.ac.jp

A specific application mentioned in patent literature for optically active haloalcohols, including this compound, is in the formulation of liquid crystals. google.com The introduction of such chiral, fluorinated molecules can influence the mesophase behavior and electro-optical properties of the liquid crystal mixture. The combination of the long alkyl chain, which promotes liquid crystalline phases, and the polar, chiral trifluoromethyl alcohol group makes it a molecule of interest for developing new display technologies and optical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.